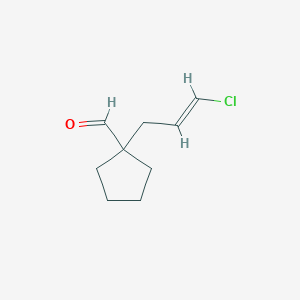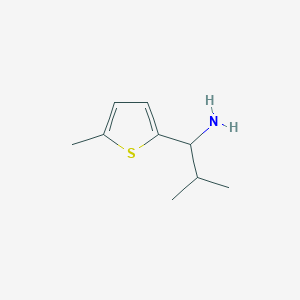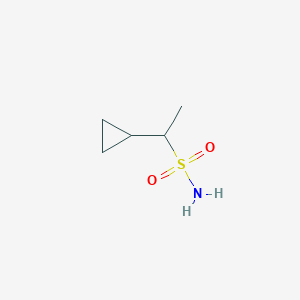
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a triazole ring Triazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Méthodes De Préparation
The synthesis of 2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 4-methyl-4H-1,2,4-triazole with ethylene oxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include various substituted triazoles and Schiff bases.
Applications De Recherche Scientifique
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. These interactions can result in antimicrobial, antifungal, anticancer, and antiviral effects.
Comparaison Avec Des Composés Similaires
2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A parent compound with broad biological activities.
4-Amino-1,2,4-triazole: Known for its herbicidal properties.
5-Methyl-1,2,4-triazole-3-thiol: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C5H10N4O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H10N4O/c1-9-3-7-8-5(9)4(6)2-10/h3-4,10H,2,6H2,1H3 |
Clé InChI |
KFADKSJJPPUWKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13234071.png)

![tert-Butyl N-{1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13234087.png)

amino}ethan-1-ol](/img/structure/B13234091.png)



![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B13234119.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13234142.png)


